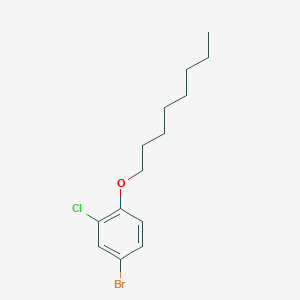![molecular formula C14H13ClO3S B8584054 [3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
[3-(Benzyloxy)phenyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Benzyloxy)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C14H13ClO3S. It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with a benzyloxy group at the meta position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)phenyl]methanesulfonyl chloride typically involves the reaction of (3-benzyloxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [3-(Benzyloxy)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Pyridine or triethylamine as a base, carried out at room temperature.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether, carried out under reflux.
Oxidation Reactions: Potassium permanganate in aqueous solution, carried out at elevated temperatures.
Major Products Formed:
Sulfonamides: Formed from reaction with amines.
Sulfonates: Formed from reaction with alcohols.
Benzaldehyde Derivatives: Formed from oxidation of the benzyloxy group.
Applications De Recherche Scientifique
[3-(Benzyloxy)phenyl]methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(Benzyloxy)phenyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates.
Oxidation and Reduction Pathways: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives, while the sulfonyl chloride group can be reduced to a sulfonyl group.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: A simpler analog without the benzyloxy group.
Benzenesulfonyl Chloride: Contains a benzene ring but lacks the benzyloxy substitution.
p-Toluenesulfonyl Chloride: Contains a toluene ring instead of a benzyloxy-substituted benzene ring.
Uniqueness: [3-(Benzyloxy)phenyl]methanesulfonyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable reagent in organic synthesis and research applications .
Propriétés
Formule moléculaire |
C14H13ClO3S |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
(3-phenylmethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c15-19(16,17)11-13-7-4-8-14(9-13)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clé InChI |
PHOPVEFKAFEWNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B8583986.png)


![3,6-Dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8583996.png)

![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)


![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)


![5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine](/img/structure/B8584055.png)

